molecular formula C12H15N3O2S B1300796 Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate CAS No. 147992-86-7

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1300796
CAS No.: 147992-86-7
M. Wt: 265.33 g/mol
InChI Key: KCQNWVUBPWKXLK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C12H15N3O2S and its molecular weight is 265.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

This chemical has been instrumental in the synthesis of a wide array of heterocyclic compounds. For example, its derivatives have been used to create fused pyrazines and dipyridines, which are valuable for their potential applications in medicinal chemistry and materials science. The synthesis processes often involve intricate reactions that yield compounds with diverse functional groups, enabling further chemical modifications and explorations in drug design and development (El-Dean et al., 2009; Chigorina et al., 2019).

Applications in Organic Synthesis

Its utility extends to organic synthesis, where it serves as a key intermediate in constructing complex molecular frameworks. Researchers have demonstrated its role in forming pyrido and thieno derivatives, showcasing the compound's versatility in synthesizing structures with potential biological and chemical utility (Kaigorodova et al., 2004; Medvedeva et al., 2010).

Contribution to Medicinal Chemistry

Furthermore, compounds synthesized from ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate have been explored for their antimicrobial properties. This highlights the potential of these compounds in contributing to the development of new therapeutic agents, addressing the ongoing need for antibiotics with novel mechanisms of action (Gad-Elkareem et al., 2011).

Chemical Transformations and Reactivity

The compound's derivatives have been subject to various chemical transformations, revealing insights into their reactivity and potential for generating diverse molecular structures. Such studies are crucial for advancing synthetic methodologies and creating compounds with specific properties for use in various scientific fields (Kostenko et al., 2007).

Future Directions

The compound has been used as a versatile precursor to prepare several heterocyclic compounds . Therefore, it could be of interest in future research for the synthesis of new compounds with potential pharmaceutical applications.

Mechanism of Action

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

is a complex organic compound with potential applications in proteomics research . .

Biochemical Analysis

Biochemical Properties

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound’s nucleophilic amino group and electrophilic ester carbonyl group enable it to participate in diverse chemical reactions. It has been shown to interact with enzymes such as thiolases and aminotransferases, facilitating the formation of heterocyclic systems . These interactions often result in the synthesis of biologically active compounds, including antimicrobial agents .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, leading to alterations in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, it has been shown to inhibit certain proteases, resulting in the modulation of protein degradation pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can induce sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit beneficial effects, such as enhanced antimicrobial activity and improved metabolic function. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as oxidation and conjugation, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound has been shown to accumulate in the cytoplasm and nucleus, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with organelle-specific proteins and enzymes. These interactions can modulate the compound’s activity and function, contributing to its overall biological effects .

Properties

IUPAC Name

ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-4-17-12(16)10-9(13)8-7(15(2)3)5-6-14-11(8)18-10/h5-6H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQNWVUBPWKXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358148
Record name ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147992-86-7
Record name ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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